2,6-Dichloro-4-(trifluoromethoxy)phenol
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Overview
Description
2,6-Dichloro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3Cl2F3O2 It is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,6-dichlorophenol with trifluoromethoxy-containing reagents under specific conditions
Industrial Production Methods
Industrial production of 2,6-Dichloro-4-(trifluoromethoxy)phenol may involve large-scale chemical reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethoxy)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, while the trifluoromethoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s binding to enzymes, receptors, and other biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dichloro-4-(trifluoromethoxy)phenol include:
2,6-Dichloro-4-(trifluoromethoxy)aniline: A related compound with an amino group instead of a phenol group.
2,6-Dichloro-4-(trifluoromethoxy)benzoic acid: A compound with a carboxylic acid group in place of the phenol group.
Uniqueness
This compound is unique due to the combination of its chlorine and trifluoromethoxy groups, which impart distinct chemical properties. These properties make it valuable in various applications, particularly in organic synthesis and potential drug development.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVPKFJMJGHPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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